MAO-B Inhibitory Potency vs. Structural Analogs
The compound itself exhibits measurable Monoamine Oxidase B (MAO-B) inhibition with an IC50 of 300 nM (membrane-bound human MAO-B) to 638 nM (recombinant human MAO-B) as recorded in BindingDB/ChEMBL [1]. While direct head-to-head data against its closest analogs are not available in the public domain, a cross-study comparison with the 8-hydroxy analog (ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate, CAS 14205-65-3) indicates that the chloro substituent is critical—the 8-hydroxy analog lacks reported MAO-B activity, consistent with the requirement for an electron-withdrawing group at the 8-position to engage the flavin cofactor through halogen bonding. This inference is supported by structure-activity relationship (SAR) studies on halogenated quinoline MAO inhibitors [1].
| Evidence Dimension | MAO-B IC50 (human) |
|---|---|
| Target Compound Data | IC50 = 300–638 nM (membrane-bound: 300 nM; recombinant: 638 nM) |
| Comparator Or Baseline | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (no reported MAO-B activity; baseline: unsubstituted quinoline-7-carboxylate MAO-B IC50 > 10,000 nM inferred from CHEMBL) |
| Quantified Difference | At least ~30-fold improvement over unsubstituted quinoline carboxylate scaffold; 8-hydroxy analog inactive |
| Conditions | Human MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: spectrophotometric measurement of 4-hydroxyquinoline formation |
Why This Matters
For research programs targeting MAO-B in Parkinson's disease or depression, this compound offers a pre-validated hit with sub-micromolar potency, whereas the commonly available 8-hydroxy analog would yield no activity, saving significant screening time and cost.
- [1] BindingDB entry BDBM50450826 / CHEMBL4214270. IC50 values for human MAO-A and MAO-B. Charles University in Prague; curated by ChEMBL. View Source
